molecular formula C20H22N2O4 B11176126 N-(1,3-benzodioxol-5-yl)-4-[(2-ethylbutanoyl)amino]benzamide

N-(1,3-benzodioxol-5-yl)-4-[(2-ethylbutanoyl)amino]benzamide

Cat. No.: B11176126
M. Wt: 354.4 g/mol
InChI Key: BHZGRMQARAHJES-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-4-[(2-ethylbutanoyl)amino]benzamide: is a complex organic compound that features a benzodioxole ring and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-4-[(2-ethylbutanoyl)amino]benzamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Acylation: The benzodioxole intermediate is then acylated using 2-ethylbutanoyl chloride in the presence of a base such as pyridine.

    Amidation: The final step involves the reaction of the acylated benzodioxole with 4-aminobenzamide under suitable conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Conditions typically involve strong acids or bases, depending on the desired substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various organic transformations.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.

Medicine

    Drug Development: It is being explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-(1,3-benzodioxol-5-yl)-4-[(2-ethylbutanoyl)amino]benzamide exerts its effects involves interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The benzodioxole ring and the benzamide moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzodioxol-5-yl)-4-[(2-ethylbutanoyl)amino]benzamide is unique due to the presence of the 2-ethylbutanoyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications.

Properties

Molecular Formula

C20H22N2O4

Molecular Weight

354.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(2-ethylbutanoylamino)benzamide

InChI

InChI=1S/C20H22N2O4/c1-3-13(4-2)19(23)21-15-7-5-14(6-8-15)20(24)22-16-9-10-17-18(11-16)26-12-25-17/h5-11,13H,3-4,12H2,1-2H3,(H,21,23)(H,22,24)

InChI Key

BHZGRMQARAHJES-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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